

4-Methyl-2-nitropyridin-3-ol physical properties

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Compound of Interest

Compound Name: 4-Methyl-2-nitropyridin-3-ol

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An In-Depth Technical Guide to the Physicochemical Properties of **4-Methyl-2-nitropyridin-3-ol**

Introduction

4-Methyl-2-nitropyridin-3-ol (CAS No. 15128-89-9) is a substituted pyridinol, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.^[1]^[2] Its structure, featuring a pyridine core functionalized with hydroxyl, methyl, and nitro groups, suggests a versatile chemical intermediate for synthesizing more complex molecules. The strategic placement of these groups can influence the molecule's electronic properties, reactivity, and potential for intermolecular interactions, making a thorough understanding of its physical properties essential for researchers in drug development and chemical synthesis.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **4-Methyl-2-nitropyridin-3-ol**. While experimental data for this specific molecule is sparse in publicly available literature, this document synthesizes computed data from authoritative databases and outlines the established experimental protocols required to empirically validate these properties. The narrative is framed from the perspective of a senior scientist, emphasizing the causality behind experimental design and the integration of various analytical techniques for a holistic characterization.

Section 1: Core Molecular and Physicochemical Properties

A foundational understanding of a compound begins with its fundamental molecular and bulk properties. These values dictate its behavior in different environments, influencing everything from reaction kinetics to bioavailability.

Summary of Properties

The following table summarizes the core identifiers and computed physicochemical properties for **4-Methyl-2-nitropyridin-3-ol**. It is critical to note that most of these values are derived from computational models and await experimental verification.^[1]

Property	Value	Source / Method
IUPAC Name	4-methyl-2-nitropyridin-3-ol	LexiChem 2.6.6
CAS Number	15128-89-9	CAS Common Chemistry
Molecular Formula	C ₆ H ₆ N ₂ O ₃	PubChem
Molecular Weight	154.12 g/mol	PubChem 2.1
Exact Mass	154.03784206 Da	PubChem 2.1
XLogP3 (LogP)	1.6	XLogP3 3.0
Hydrogen Bond Donors	1	Cactvs 3.4.6.11
Hydrogen Bond Acceptors	4	Cactvs 3.4.6.11
Topological Polar Surface Area (TPSA)	78.9 Å ²	Cactvs 3.4.6.11
Rotatable Bond Count	1	Cactvs 3.4.6.11
Melting Point	Data Not Available	-
Boiling Point	Data Not Available	-
pKa	Data Not Available	-

Discussion of Key Properties

- Molecular Weight and Mass:** The molecular weight of 154.12 g/mol and the exact mass of 154.03784206 Da are fundamental constants derived from the compound's elemental

composition.^[1] The exact mass is a critical parameter for unambiguous identification using high-resolution mass spectrometry (HRMS), a standard technique for structure confirmation.

- **Melting and Boiling Points:** No experimentally determined melting or boiling points for **4-Methyl-2-nitropyridin-3-ol** are currently reported in the surveyed literature. For context, a related isomer, 4-Methyl-3-nitropyridine, is a solid with a reported melting point of 24-28 °C and a boiling point of 238 °C. The presence of the hydroxyl group in the target compound is expected to introduce strong hydrogen bonding capabilities, likely resulting in a significantly higher melting point compared to its 3-nitro isomer.
- **Solubility and Lipophilicity (XLogP3):** The computed XLogP3 value of 1.6 suggests that **4-Methyl-2-nitropyridin-3-ol** has a moderate degree of lipophilicity.^[1] This value, representing the logarithm of the octanol-water partition coefficient, indicates that the compound will have a preference for nonpolar environments but should retain some solubility in polar solvents. The hydroxyl and nitro groups contribute polarity, while the methyl group and pyridine ring add lipophilic character. This balance is often a key consideration in drug design for membrane permeability.
- **Acidity (pKa):** An experimental pKa value is not available. The phenolic hydroxyl group is the primary acidic proton. Its acidity will be significantly influenced by the electron-withdrawing nitro group at the ortho position, which stabilizes the conjugate base through resonance and induction. This effect is expected to lower the pKa, making it more acidic than a simple methyl-substituted pyridinol.

Section 2: Protocols for Structural and Physical Characterization

To move beyond computational predictions, a rigorous experimental characterization is necessary. The following section details the authoritative protocols that should be employed to determine the precise structure and properties of **4-Methyl-2-nitropyridin-3-ol**.

Structural Elucidation

A multi-technique approach is essential for unambiguous structure confirmation.

NMR is the cornerstone of chemical structure determination in solution.

- Expected Spectra:
 - ^1H NMR: One would expect three distinct signals: a singlet for the methyl group protons (likely $\sim 2.2\text{-}2.6$ ppm), and two doublets in the aromatic region (likely $\sim 7.0\text{-}8.5$ ppm) for the two coupled protons on the pyridine ring. The hydroxyl proton may appear as a broad singlet, and its chemical shift would be highly dependent on concentration and solvent.
 - ^{13}C NMR: Six distinct signals are predicted, corresponding to the six carbon atoms in the molecule. The chemical shifts would reflect their local electronic environments (methyl, aromatic C-H, and quaternary carbons attached to O, N, or other carbons).
- Experimental Protocol:
 - Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d_6 or CDCl_3). DMSO-d_6 is often preferred for compounds with acidic protons as it can help in observing the -OH signal.
 - Data Acquisition: Acquire ^1H , ^{13}C , and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a 400 MHz or higher field NMR spectrometer.
 - Causality: The use of 2D NMR is critical. A COSY spectrum validates the coupling between the aromatic protons, while HSQC and HMBC experiments definitively assign each proton to its directly attached carbon and map long-range correlations, respectively, providing an unbreakable chain of logic for the final structure assignment.

MS provides the molecular weight and elemental composition.

- Experimental Protocol:
 - Sample Preparation: Prepare a dilute solution of the sample (~ 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
 - Analysis: Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via electrospray ionization (ESI).
 - Data Interpretation: The primary goal is to detect the protonated molecule $[\text{M}+\text{H}]^+$ and/or the deprotonated molecule $[\text{M}-\text{H}]^-$. The measured mass-to-charge ratio (m/z) should be

compared to the calculated exact mass (154.03784206 Da).[1] A mass accuracy of <5 ppm provides high confidence in the elemental formula $C_6H_6N_2O_3$.

Solid-State and Thermal Analysis

This is the definitive method for determining the three-dimensional structure in the solid state.

- Workflow Rationale: While no crystal structure exists for the title compound, the methodology is well-established. For example, the structure of a related compound, 4-Methyl-3-nitropyridin-2-amine, was determined by single-crystal X-ray diffraction, revealing details about its monoclinic crystal system, hydrogen bonding patterns, and π - π stacking interactions.[3] A similar analysis of **4-Methyl-2-nitropyridin-3-ol** would provide invaluable insight into its intermolecular forces, which govern properties like melting point and solubility.
- Experimental Workflow:
 - Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
 - Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
 - Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters to achieve a final, validated crystallographic model.

DSC is the standard method for determining the melting point and other thermal transitions.

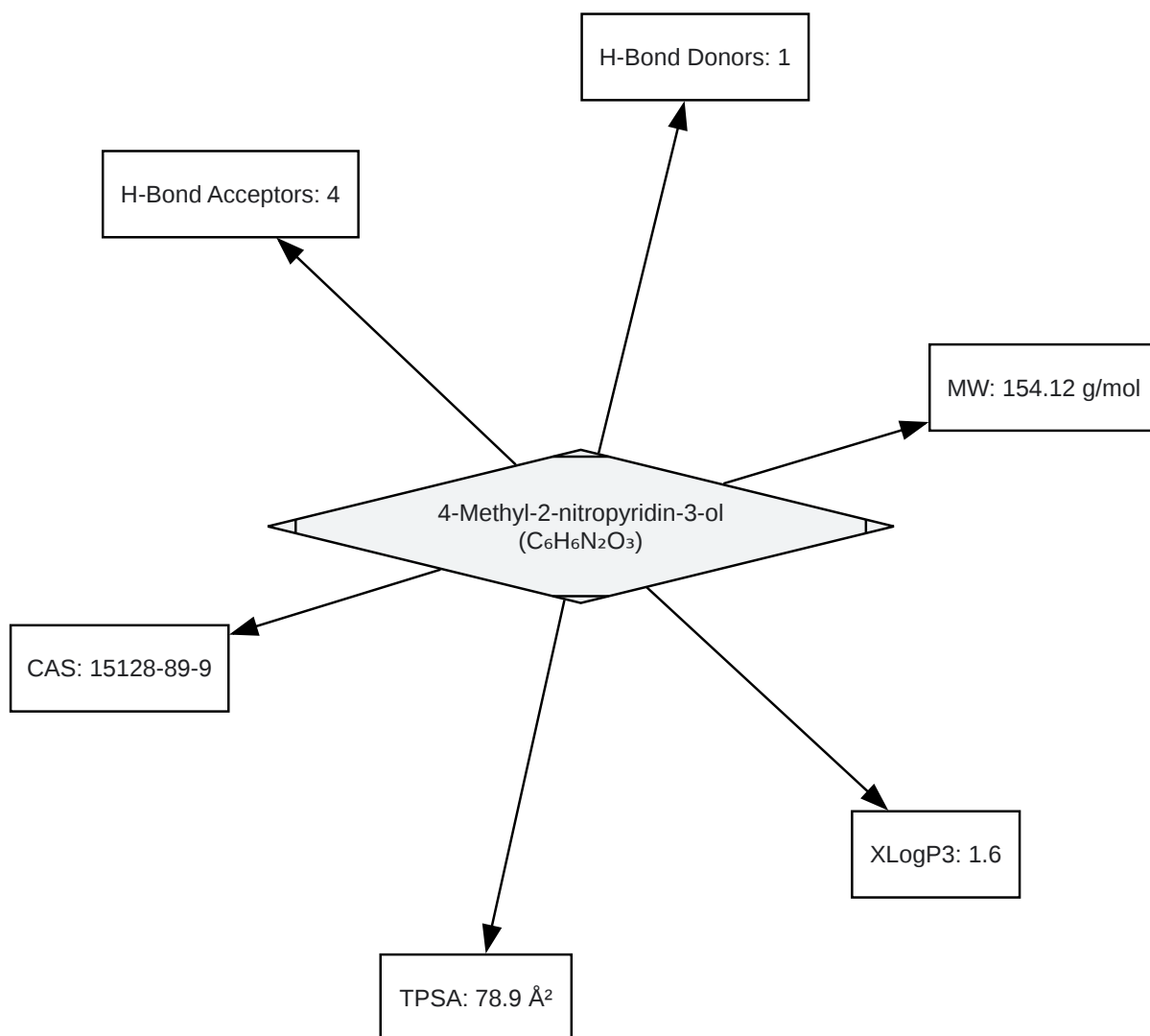
- Experimental Protocol:
 - Sample Preparation: Accurately weigh 1-3 mg of the dry, crystalline sample into an aluminum DSC pan and hermetically seal it.

- Thermal Program: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
- Data Analysis: The melting point is determined as the onset or peak of the endothermic event corresponding to the solid-to-liquid phase transition. The enthalpy of fusion can also be calculated from the peak area, providing information on the energetics of melting.

Section 3: Visualizations and Workflows

Diagrams are essential for concisely communicating complex information and experimental logic.

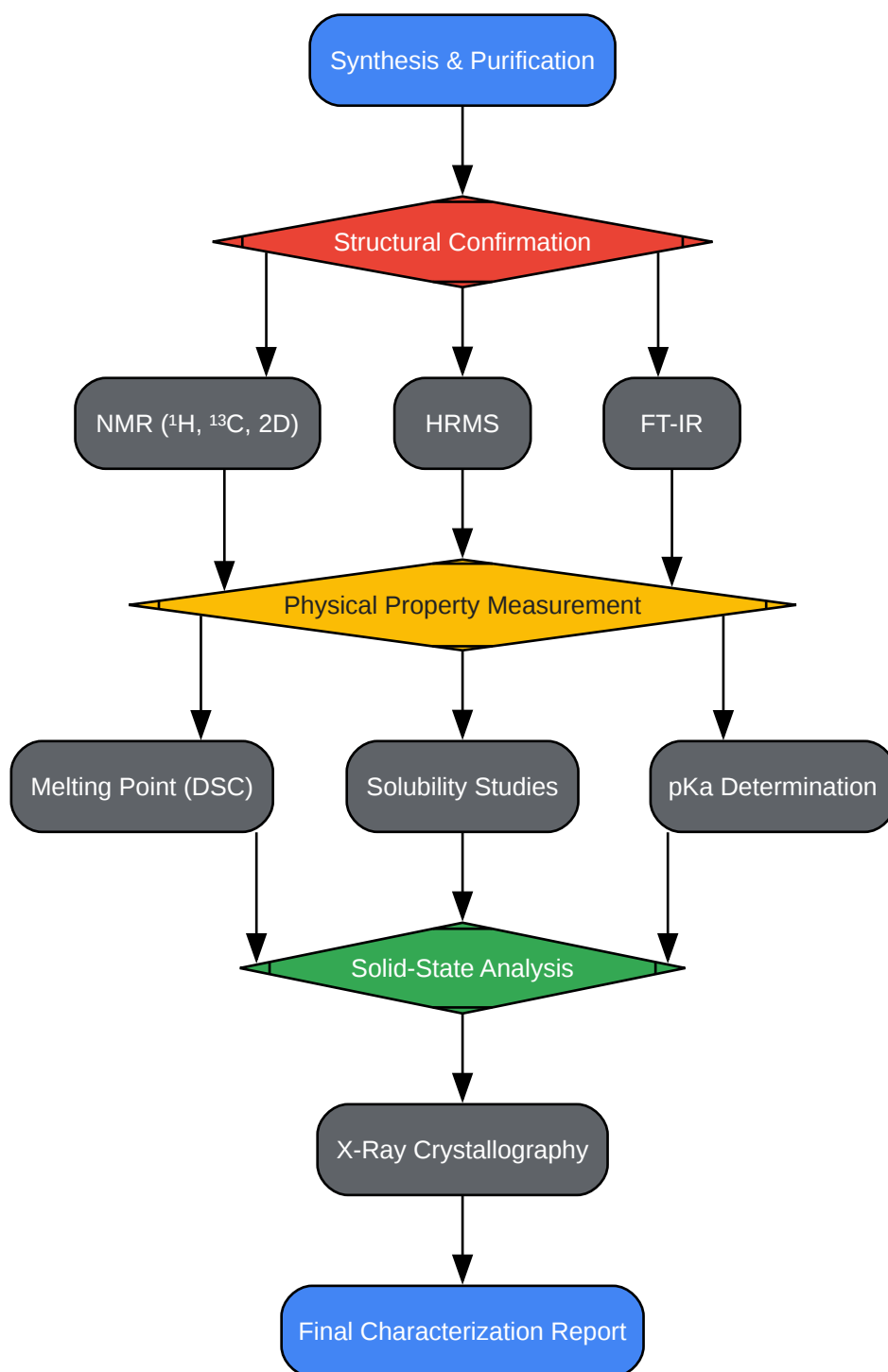
Molecular Structure and Computed Properties



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Caption: Key identifiers and computed properties of **4-Methyl-2-nitropyridin-3-ol**.

General Workflow for Physicochemical Characterization



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Caption: Logical workflow for the complete characterization of a novel compound.

Conclusion

4-Methyl-2-nitropyridin-3-ol is a compound defined more by its potential than by a body of established experimental data. Its computed properties, particularly its moderate lipophilicity and potential for strong hydrogen bonding, mark it as an interesting scaffold for further chemical exploration. This guide has established the foundational, albeit predicted, physicochemical profile of the molecule and, more importantly, has provided a rigorous, field-proven roadmap for its empirical validation. The execution of the outlined NMR, MS, crystallographic, and thermal analysis protocols is the necessary next step to transform computational predictions into the concrete scientific knowledge required by researchers in drug discovery and chemical development.

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